molecular formula C16H26N2O2 B070447 tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate CAS No. 176982-58-4

tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate

Cat. No.: B070447
CAS No.: 176982-58-4
M. Wt: 278.39 g/mol
InChI Key: CCZUYJZXWSXNJJ-UHFFFAOYSA-N
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Description

tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate is a sophisticated chemical intermediate of significant value in synthetic organic and medicinal chemistry. This compound features a bifunctional structure incorporating both a tert-butoxycarbonyl (Boc) protected amine and a benzyl-protected primary amine on a butane backbone. This specific architecture makes it an essential building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. Its primary research application lies in the construction of diaminoalkane scaffolds, which are common motifs in protease inhibitors, kinase inhibitors, and other small-molecule therapeutics. The Boc protecting group is highly versatile, allowing for selective deprotection under mild acidic conditions to liberate the primary amine for further functionalization, while the benzyl group can be removed via hydrogenolysis, providing excellent orthogonality in multi-step synthetic sequences. Researchers utilize this reagent to introduce a defined, flexible carbon chain with terminal amine functionality, which can be critical for molecular recognition and binding interactions with biological targets. It is particularly useful for creating compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This high-purity compound is intended for research applications only and is supplied to support advancements in drug discovery and development.

Properties

IUPAC Name

tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-13(18-15(19)20-16(2,3)4)10-11-17-12-14-8-6-5-7-9-14/h5-9,13,17H,10-12H2,1-4H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZUYJZXWSXNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610063
Record name tert-Butyl [4-(benzylamino)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176982-58-4
Record name tert-Butyl [4-(benzylamino)butan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate typically involves the following steps:

    Formation of the Benzylamine Intermediate: Benzylamine is reacted with an appropriate butan-2-yl halide under basic conditions to form the benzylamino butan-2-yl intermediate.

    Carbamoylation: The intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[4-(benzylamino)butan-2-yl]carbamate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the benzylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can be used in the design and synthesis of novel drug candidates, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound finds applications in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various industrial processes, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism by which tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary widely depending on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological interactions where available.

Structural Analogues and Similarity Scores

Compound Name (CAS No.) Structural Features Similarity Score Key Differences Reference
tert-Butyl (2-(benzylamino)ethyl)carbamate (174799-52-1) Ethyl backbone, benzylamino group at position 2 0.81 Shorter chain length, altered steric effects
tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate (122632-07-9) Methyl substituents on amine groups, butyl backbone 0.80* Lack of benzyl group, reduced aromaticity
tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate (907572-24-1) Piperidine ring, fluorine substituent N/A Cyclic structure, halogen modification
tert-Butyl (1r,4r)-4-(2-fluorobenzylamino)cyclohexyl(methyl)carbamate Cyclohexyl backbone, fluorobenzyl group N/A Fluorine substitution, cyclic framework

*Note: Similarity scores are derived from structural alignment algorithms in .

Physicochemical Properties

Property This compound* tert-butyl (2-(benzylamino)ethyl)carbamate tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate
Molecular Weight (g/mol) ~293.37 (calculated) 250.34 216.32
Boiling Point (°C) N/A 376.2 N/A
Density (g/cm³) N/A 1.0 N/A
LogP (Predicted) ~2.5 (estimated) 1.8 1.2

*Estimated values based on structural analogs.

Biological Activity

tert-Butyl N-[4-(benzylamino)butan-2-yl]carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group, a benzylamino moiety, and a butan-2-yl chain, which collectively contribute to its reactivity and biological properties. This article explores the compound's biological activity, including its synthesis, mechanism of action, and potential therapeutic applications.

The synthesis of this compound involves several key steps:

  • Formation of Benzylamine Intermediate : Benzylamine reacts with a butan-2-yl halide under basic conditions to form the benzylamino butan-2-yl intermediate.
  • Carbamoylation : The intermediate is treated with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to yield the final product.

This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which further enhances its utility in organic synthesis and medicinal applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. It may act as an enzyme inhibitor , binding to the active sites of target enzymes and blocking their activity. This mechanism is crucial for developing therapeutic agents aimed at various diseases.

Therapeutic Applications

Research indicates that this compound can be utilized in the design of novel drug candidates targeting specific enzymes or receptors. Its structural features make it particularly valuable for synthesizing bioactive molecules such as enzyme inhibitors and receptor ligands .

Antimicrobial Activity

A study highlighted the antimicrobial potential of similar benzylamino derivatives, demonstrating significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Compounds structurally related to this compound showed growth inhibition rates exceeding 60% at higher concentrations . These findings suggest that derivatives may possess similar antimicrobial properties.

Inhibition Studies

In a recent investigation into SARS-CoV-2 inhibitors, compounds with similar structural motifs were evaluated for their potency against viral proteases. The results indicated that these compounds exhibited effective inhibition at low micromolar concentrations (EC50 values around 1.3 μM), underscoring the potential of carbamate derivatives in antiviral drug development .

Comparative Analysis

A comparison with structurally similar compounds reveals unique properties attributed to this compound:

Compound NameUnique FeaturesBiological Activity
tert-butyl N-(4-aminobutyl)carbamateLacks benzyl groupModerate enzyme inhibition
tert-butyl N-(benzylamino)carbamateContains both tert-butyl and benzyl groupsHigh potential as enzyme inhibitor
tert-butyl N-(4-(methylamino)butan-2-yl)carbamateMethyl group instead of benzylVariable activity against pathogens

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of tert-butyl N-[4-(benzylamino)butan-2-yl]carbamate?

  • Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. Key steps include:
  • Use of coupling agents like EDC/HOBt to activate the carbamate group .
  • Reaction under inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .
  • Monitoring progress via TLC or HPLC, with purification by column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Yield optimization (70–85%) is achieved by controlling stoichiometry (1:1.2 molar ratio of amine to carbamate) and reaction time (12–24 hours) .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and benzyl/protective group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 319.4 for C₁₈H₂₉N₃O₂) .
  • X-ray Crystallography : For resolving stereochemistry and hydrogen-bonding interactions (e.g., N–H···O bonds in crystal packing) .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :
  • Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .
  • Avoid exposure to moisture or strong acids/bases, which cleave the carbamate .

Advanced Research Questions

Q. How can diastereoselectivity be controlled in intramolecular reactions involving this carbamate?

  • Methodological Answer :
  • Chiral Catalysts : Use of enantioselective catalysts (e.g., Rh₂(OAc)₄) to induce stereocenter formation during cyclization .
  • Templating Effects : Pre-organize reactants via hydrogen-bonding interactions (e.g., urea-based auxiliaries) to favor specific transition states .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance selectivity by stabilizing charged intermediates .

Q. What computational tools predict the reactivity of this carbamate in complex syntheses?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favored pathways (e.g., nucleophilic attack at the carbamate carbonyl) .
  • Retrosynthesis Software : Tools like Pistachio or Reaxys analyze feasible routes using databases of known reactions (e.g., Boc deprotection under acidic conditions) .

Q. How can contradictory data on reaction mechanisms involving this compound be resolved?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁵N/¹³C-labeled analogs to track bond cleavage/formation in mechanistic studies .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to distinguish between concerted and stepwise mechanisms .
  • In Situ Monitoring : React-IR or LC-MS to detect transient intermediates (e.g., acyloxyborane species) .

Q. What role does this carbamate play in synthesizing protease inhibitors?

  • Methodological Answer :
  • Structural Analogs : The benzylamino and Boc groups mimic peptide backbones, enabling inhibition of viral proteases (e.g., SARS-CoV-2 Mᵖʳᵒ via α-ketoamide interactions) .
  • Cocrystallization Studies : Resolve inhibitor-enzyme binding modes using X-ray diffraction (e.g., PDB ID 6LU7 for SARS-CoV-2 Mᵖʳᵒ) .

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